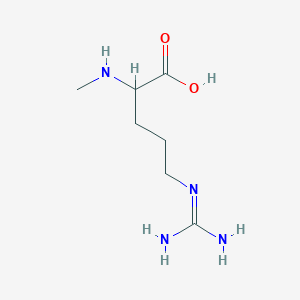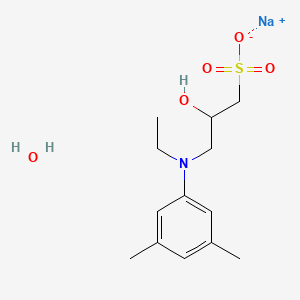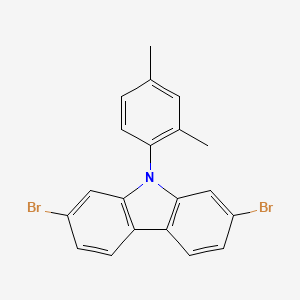
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and a dimethylphenyl group in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole typically involves the bromination of 9-(2,4-dimethylphenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form dihydrocarbazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, organometallic reagents, and bases like potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Major Products Formed
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
科学的研究の応用
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Employed in the development of advanced materials such as conductive polymers and organic photovoltaics.
作用機序
The mechanism of action of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole depends on its application. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. In pharmaceuticals, its biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated compound used in organic electronics and materials science.
2,7-Dibromofluorene: Known for its applications in the synthesis of organic semiconductors.
9,9-Dioctyl-2,7-dibromofluorene: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness
2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is unique due to the presence of the dimethylphenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where tailored electronic characteristics are required.
特性
分子式 |
C20H15Br2N |
|---|---|
分子量 |
429.1 g/mol |
IUPAC名 |
2,7-dibromo-9-(2,4-dimethylphenyl)carbazole |
InChI |
InChI=1S/C20H15Br2N/c1-12-3-8-18(13(2)9-12)23-19-10-14(21)4-6-16(19)17-7-5-15(22)11-20(17)23/h3-11H,1-2H3 |
InChIキー |
CIHPERYAAWIRID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


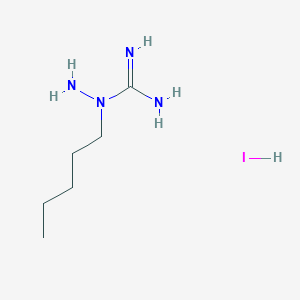
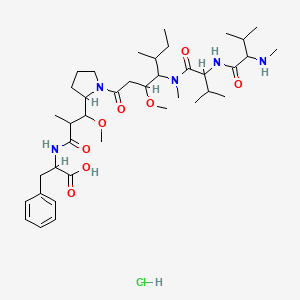
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
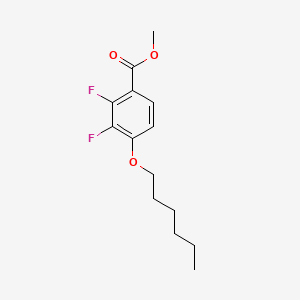
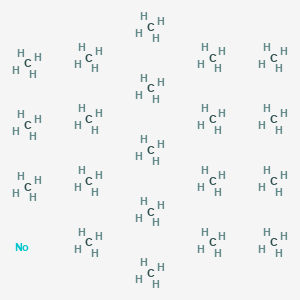
![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

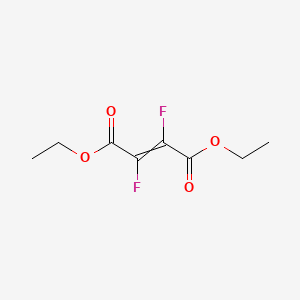
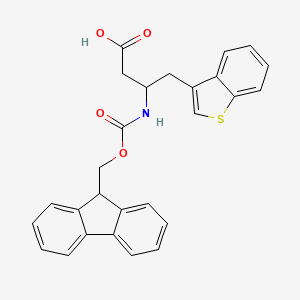
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
